

Structural Characterization of 3-O-Methyltirotundin: A Technical Overview and Methodological Guide

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Compound of Interest

Compound Name: **3-O-Methyltirotundin**

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Disclaimer: Direct and detailed experimental data for the structural characterization of **3-O-Methyltirotundin** (CAS: 1021945-29-8, Molecular Formula: C₂₀H₃₀O₆) is scarce in publicly accessible scientific literature.^[1] This guide provides a comprehensive framework for the structural elucidation of sesquiterpenoid lactones, the class of compounds to which **3-O-Methyltirotundin** belongs. The methodologies, data presentation, and visualizations are based on established protocols for analogous, well-characterized compounds, particularly those isolated from the *Tithonia* and *Vernonia* genera. One study has reported the isolation of a compound identified as tirotundin-3-O-methyl ether from the aerial parts of *Tithonia diversifolia* and noted its potential anti-hyperglycemic activity.^[2]

Introduction to 3-O-Methyltirotundin and Sesquiterpenoid Lactones

3-O-Methyltirotundin is a sesquiterpenoid lactone.^[1] This class of natural products is characterized by a 15-carbon skeleton and a lactone ring. They are predominantly found in plants of the Asteraceae family, including the genera *Tithonia* and *Vernonia*, which are known for producing a rich diversity of these compounds.^{[3][4][5]} Sesquiterpenoid lactones exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic

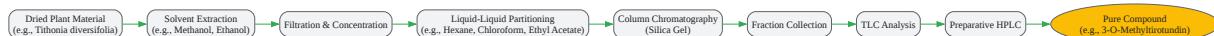
properties.^[6] The structural determination of these molecules is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents.

General Experimental Protocols for Characterization

The structural elucidation of a novel or uncharacterized sesquiterpenoid lactone like **3-O-Methyltirotundin** typically involves a sequence of isolation and spectroscopic analysis.

Isolation and Purification Workflow

The isolation of sesquiterpenoid lactones from plant material is a multi-step process designed to separate the compound of interest from a complex mixture of secondary metabolites.



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Caption: General workflow for the isolation and purification of sesquiterpenoid lactones.

Methodology:

- Extraction: Dried and powdered plant material (e.g., aerial parts of *Tithonia diversifolia*) is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.^[7]
- Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
- Fractionation: The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.^[8]
- Chromatography: The fraction enriched with the target compound is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

- Purification: Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[9]

Spectroscopic Analysis

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
- ^{13}C NMR: Provides information on the number and types of carbon atoms (e.g., methyl, methylene, methane, quaternary).
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete molecular structure.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

Mass Spectrometry (MS):

- High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition (molecular formula). Techniques like Electrospray Ionization (ESI) are commonly used.

X-ray Crystallography:

- If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.[8]

Representative Data for a Sesquiterpenoid Lactone

The following tables present hypothetical but representative spectroscopic data for a tirotundin-like sesquiterpenoid lactone, based on published data for similar compounds.

Table 1: Hypothetical ^1H NMR Data (500 MHz, CDCl_3)

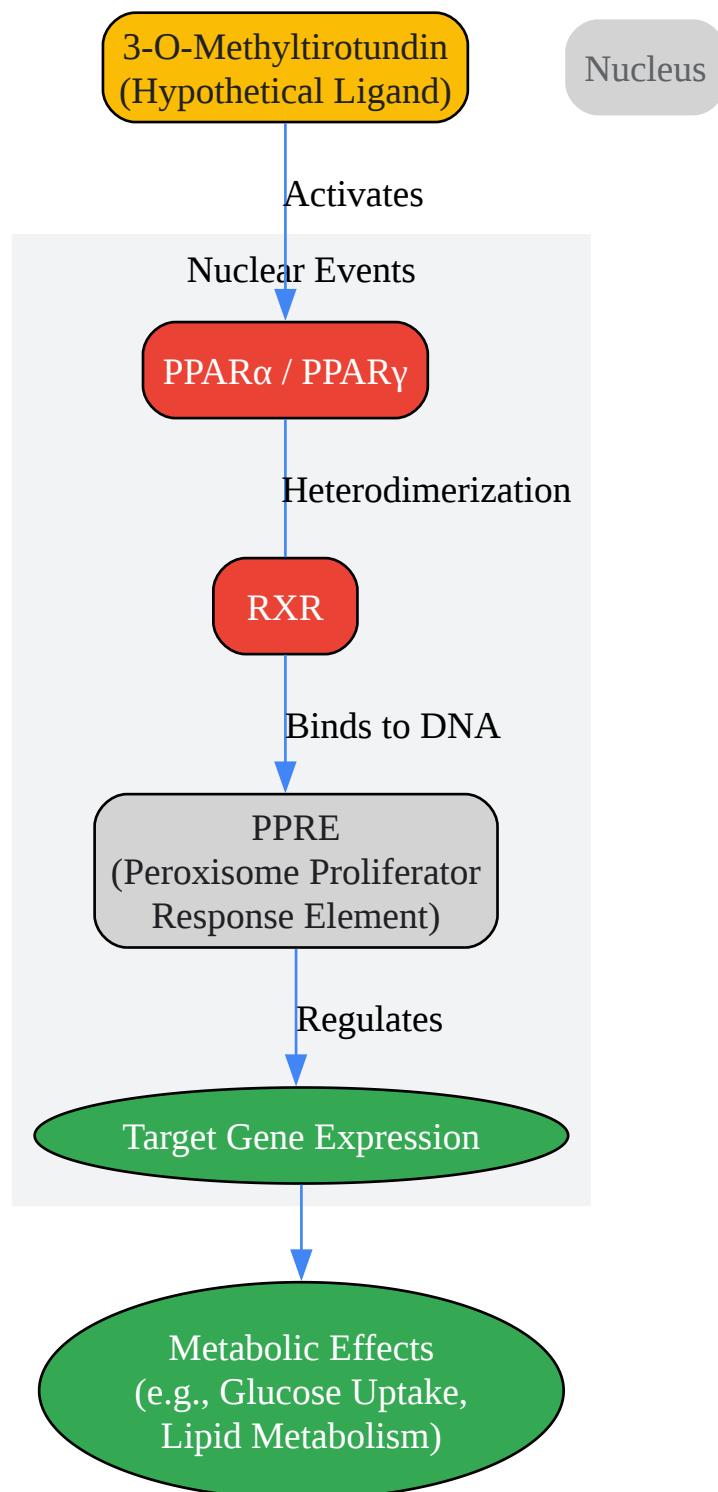
Position	δH (ppm)	Multiplicity	J (Hz)
1	5.76	d	1.5
2a	5.21	d	1.5
2b	5.25	d	1.5
5	3.20	m	
6	4.80	t	9.5
7	2.50	m	
8	2.10	m	
9	1.80	m	
13a	5.79	d	2.0
13b	6.34	d	2.0
14	1.25	s	
15	1.90	s	
3-OMe	3.40	s	

Table 2: Hypothetical ^{13}C NMR Data (125 MHz, CDCl_3)

Position	δ C (ppm)	Type
1	139.7	CH
2	118.0	CH ₂
3	85.0	C
4	80.0	C
5	55.0	CH
6	78.0	CH
7	45.0	CH
8	35.0	CH ₂
9	40.0	CH ₂
10	145.0	C
11	140.0	C
12	170.0	C=O
13	125.0	CH ₂
14	25.0	CH ₃
15	20.0	CH ₃
3-OMe	58.0	OCH ₃

Potential Biological Activity and Signaling Pathways

While the specific biological activity of **3-O-Methyltirotundin** is not well-documented, its parent compound, tirotundin, has been shown to be a dual activator of Peroxisome Proliferator-Activated Receptors (PPAR α and PPAR γ). Activation of these nuclear receptors is associated with anti-diabetic and lipid-lowering effects. The potential signaling pathway influenced by a tirotundin derivative could therefore involve the PPAR signaling cascade.



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Caption: Hypothetical activation of the PPAR signaling pathway by **3-O-Methyltirotundin**.

Pathway Description:

- Ligand Binding: A bioactive molecule like a tirotundin derivative could potentially enter the cell and bind to PPAR α and/or PPAR γ in the nucleus.
- Heterodimerization: Upon ligand binding, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR).
- DNA Binding: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
- Gene Transcription: This binding event modulates the transcription of genes involved in glucose and lipid metabolism, leading to therapeutic effects such as improved insulin sensitivity and reduced lipid levels.

Conclusion

The structural characterization of novel natural products like **3-O-Methyltirotundin** is a systematic process that relies on a combination of chromatographic and spectroscopic techniques. While specific data for this compound remains limited, the established methodologies for the analysis of sesquiterpenoid lactones provide a clear roadmap for its full structural elucidation and the investigation of its biological activities. Further research into compounds isolated from *Tithonia diversifolia*, including **3-O-Methyltirotundin**, is warranted to explore their therapeutic potential.

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